molecular formula C8H4F3NO4 B1314304 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid CAS No. 90376-94-6

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

Cat. No. B1314304
CAS RN: 90376-94-6
M. Wt: 235.12 g/mol
InChI Key: LXJKAVDDRGVIQD-UHFFFAOYSA-N
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Description

“6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid” is a chemical compound with the molecular formula C8H4F3NO4 . It belongs to the family of pyridine-2,3-dicarboxylic acid derivatives, which have various applications in pharmaceutical, agricultural, and industrial fields.


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid”, often involves a stepwise liquid-phase/vapor-phase process . The intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) is produced under liquid-phase conditions, followed by vapor-phase fluorination of 2,3,5-DCTC to produce 2,3,5-DCTF .


Molecular Structure Analysis

The molecular structure of “6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid” is characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 6-position with a trifluoromethyl group (-CF3) and at the 2 and 3 positions with carboxylic acid groups (-COOH) .

Scientific Research Applications

Metalation and Functionalization

Metalation and subsequent functionalization of trifluoromethyl-substituted pyridines, including 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid, have been explored for selective carboxylation and other functionalizations. These processes enable the preparation of various trifluoromethyl-substituted pyridinecarboxylic acids in a straightforward manner, showcasing their potential in organic synthesis and material science applications (Schlosser & Marull, 2003).

Hydrogen Bonding Studies

The study of hydrogen bonding in different charged forms of pyridine- and pyrazine-dicarboxylic acids, including zwitterions, has been instrumental in understanding the structural aspects of these compounds. This research aids in the design of molecular materials with desired properties, such as polymers or molecular recognition systems (Alfonso, Wang, & Stoeckli-Evans, 2001).

Coordination Polymers and MOFs

The use of pyridine-dicarboxylic acids in the synthesis of metal-organic frameworks (MOFs) and coordination polymers has been extensively studied. These compounds exhibit diverse structural motifs and have applications ranging from catalysis to gas storage. For instance, the synthesis and luminescent properties of lanthanide organic frameworks based on pyridine-dicarboxylic acid have been investigated, highlighting their potential in luminescent materials (Yang et al., 2012).

Synthetic Routes to Trifluoromethyl-Substituted Compounds

Research on rational strategies for preparing trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids has led to the development of efficient synthetic routes. These strategies are valuable for the synthesis of intermediates used in pharmaceuticals and agrochemicals (Cottet, Marull, Lefebvre, & Schlosser, 2003).

Uranyl Complexes

The interaction of pyridine-dicarboxylic acids with uranyl nitrate, leading to the formation of mononuclear and dinuclear complexes, demonstrates the versatility of these acids in coordination chemistry. Such complexes contribute to our understanding of uranyl interactions and potential applications in nuclear waste management (Masci & Thuéry, 2005).

Future Directions

The future directions for “6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid” and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)4-2-1-3(6(13)14)5(12-4)7(15)16/h1-2H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJKAVDDRGVIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547832
Record name 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

CAS RN

90376-94-6
Record name 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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